

Pheniprazine: A Technical Whitepaper on its Pharmacology and Pharmacokinetics

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Pheniprazine (α-methylphenethylhydrazine), formerly marketed as Catron and Cavodil, is an irreversible, non-selective monoamine oxidase inhibitor (MAOI) of the hydrazine chemical class.[1][2] It was introduced in the 1960s as an antidepressant but was subsequently withdrawn from the market due to significant toxicity concerns, including hepatotoxicity, optic neuritis, and amblyopia.[1][3][4] Despite its discontinuation, the study of **pheniprazine** provides valuable insights into the pharmacology of early MAOIs and the biochemical pathways of mood regulation. This document provides a comprehensive technical overview of the pharmacology and pharmacokinetics of **pheniprazine**, summarizing available data, outlining relevant experimental methodologies, and visualizing key pathways.

Pharmacology Mechanism of Action

Pheniprazine's primary pharmacological action is the inhibition of monoamine oxidase (MAO), an enzyme crucial for the degradation of monoamine neurotransmitters.[1][5] It acts as a non-selective inhibitor, affecting both MAO-A and MAO-B isoforms.[2][6]

The mechanism is one of irreversible inhibition. The hydrazine moiety of **pheniprazine** forms a stable, covalent bond with the flavin adenine dinucleotide (FAD) cofactor within the MAO enzyme.[5] This chemical reaction creates a stable complex that permanently inactivates the

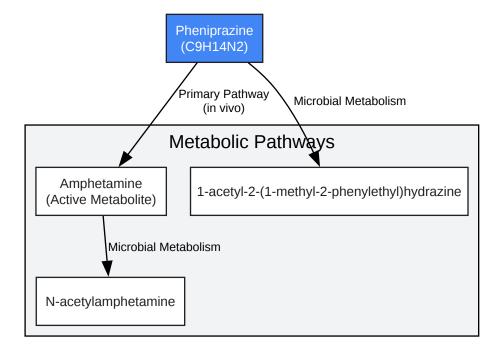




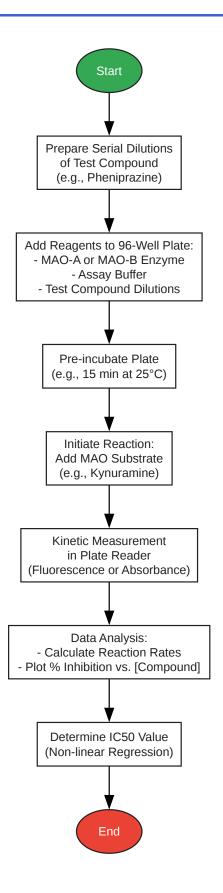


enzyme.[5] Consequently, the degradation of neurotransmitters such as serotonin, norepinephrine, and dopamine is prevented, leading to their accumulation in the synaptic cleft and an enhancement of monoaminergic neurotransmission.[5] This prolonged elevation of neurotransmitter levels is believed to be the basis for its antidepressant effects.[5]









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